molecular formula C12H14N4O4 B7840303 Z-L-Aha-OH

Z-L-Aha-OH

Cat. No. B7840303
M. Wt: 278.26 g/mol
InChI Key: SUJMFLJVDMBGEB-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-L-Aha-OH is a click chemistry reagent that contains an azide group . It is used for research purposes . The chemical structure of Z-L-Aha-OH is represented by the formula C12H14N4O4 .


Synthesis Analysis

A concise and highly efficient synthetic route to L-azidohomoalanine (L-Aha) and its homologues has been presented . These chemically modified amino acids are used for the introduction of bioorthogonal handles into proteins . A protocol to measure protein synthesis by AHA labeling and flow cytometry has also been described .


Molecular Structure Analysis

The molecular weight of Z-L-Aha-OH is 278.26 . The SMILES representation of its structure is O=C(OCC1=CC=CC=C1)NC@H=O)CCN=[N+]=[N-] .


Chemical Reactions Analysis

Z-L-Aha-OH is used in click chemistry reactions due to the presence of an azide group . In the context of protein synthesis, AHA-labeled nascent proteins can be detected and quantified through fluorescent labeling by “click” chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of Z-L-Aha-OH include its molecular weight of 278.26 and its chemical formula of C12H14N4O4 . It is recommended to store the product under the conditions specified in the Certificate of Analysis .

properties

IUPAC Name

(2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4/c13-16-14-7-6-10(11(17)18)15-12(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,19)(H,17,18)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJMFLJVDMBGEB-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-L-Aha-OH

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